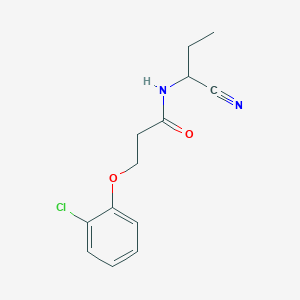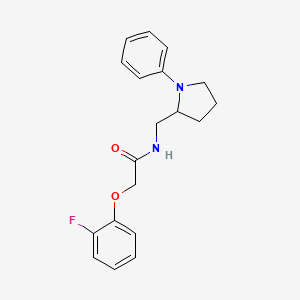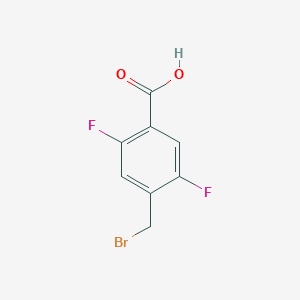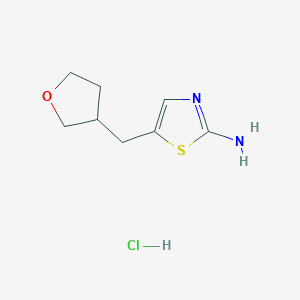
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that is involved in various physiological and pathological processes in the central nervous system (CNS).
Wirkmechanismus
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide exerts its pharmacological effects by selectively blocking the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is involved in synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor can lead to excitotoxicity, a process that contributes to neuronal damage and death in various CNS disorders. By blocking the NMDA receptor, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide can reduce excitotoxicity and protect neurons from damage.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been shown to have other biochemical and physiological effects. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been found to increase cerebral blood flow and oxygen consumption in animal models of stroke, which may contribute to its neuroprotective effects. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has several advantages for use in lab experiments. It is a selective NMDA receptor antagonist, which means that it can be used to study the specific role of the NMDA receptor in various CNS disorders. In addition, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been extensively studied and has a well-established safety profile. However, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has a short half-life, which can limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide. One area of interest is the development of new formulations of 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide that improve its solubility and bioavailability. Another area of interest is the investigation of 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide in other CNS disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new NMDA receptor antagonists that are more selective and have fewer side effects than 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide is an area of active research.
Synthesemethoden
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide can be synthesized by the reaction of 2-chlorophenol with 1-cyanopropylamine in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-bromo-1-propanol in the presence of a catalyst such as palladium on carbon to yield 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including stroke, traumatic brain injury, epilepsy, and chronic pain. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury. In addition, 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has been found to have anticonvulsant properties and can reduce seizure activity in animal models of epilepsy. 3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide has also been investigated for its analgesic effects and has been shown to reduce pain in animal models of chronic pain.
Eigenschaften
IUPAC Name |
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-10(9-15)16-13(17)7-8-18-12-6-4-3-5-11(12)14/h3-6,10H,2,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESNBAYRNDEGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCOC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenoxy)-N-(1-cyanopropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)



![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)
![N-(2,5-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382535.png)

![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)